BFH772
描述
BFH772 是一种强效且选择性的血管内皮生长因子受体 2 (VEGFR2) 抑制剂。它对靶向 VEGFR2 激酶非常有效,其 IC50 值为 3 纳摩尔。 This compound 还抑制 RET、血小板衍生生长因子受体和 KIT 激酶的配体诱导的自磷酸化,其 IC50 值范围在 30 到 160 纳摩尔之间 .
科学研究应用
BFH772 具有广泛的科学研究应用,包括:
化学: this compound 被用作工具化合物来研究 VEGFR2 和其他激酶的抑制。 .
生物学: this compound 用于研究 VEGFR2 在血管生成和其他生物过程中的作用。 .
医学: This compound 在治疗癌症等疾病方面具有潜在的治疗应用,其中 VEGFR2 在肿瘤生长和转移中起关键作用
作用机制
BFH772 通过选择性抑制 VEGFR2 的激酶活性来发挥作用。这种抑制阻止了 VEGFR2 的自磷酸化,以及随后参与血管生成、细胞增殖和迁移的下游信号通路的激活。 This compound 还抑制其他激酶,如 RET、血小板衍生生长因子受体和 KIT,尽管效力较低 .
生化分析
Biochemical Properties
BFH772 is highly effective at targeting VEGFR2 kinase with an IC50 value of 3 nM . Apart from inhibiting VEGFR2, this compound also targets B-RAF, RET, and TIE-2, albeit with at least 40-fold lower potency . This compound is inactive (IC50>10 μM; >2 μM for cKIT) against all other tyrosine-specific and serine/threonine-specific protein kinases tested .
Cellular Effects
This compound inhibits the ligand-induced autophosphorylation of RET, PDGFR, and KIT kinases, with IC50 values ranging between 30 and 160 nM . It is selective (IC50 values >0.5 μM) against the kinases of EGFR, ERBB2, INS-R, and IGF-1R and against the cytoplasmic BCR-ABL kinase .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of VEGFR2 kinase, thereby preventing the autophosphorylation of RET, PDGFR, and KIT kinases . This inhibition disrupts the signaling pathways associated with these kinases, leading to the potential therapeutic effects of this compound .
Temporal Effects in Laboratory Settings
It has been shown that this compound can inhibit melanoma growth in vivo, suggesting that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, this compound at 3 mg/kg orally dosed once per day potently inhibits melanoma growth . Dose–response curves of this compound demonstrate that even at the lowest concentrations, this compound inhibits VEGF induced tissue weight and TIE-2 levels .
Metabolic Pathways
Given its role as a VEGFR2 inhibitor, it is likely that it interacts with enzymes and cofactors involved in the VEGF signaling pathway .
Transport and Distribution
Given its role as a kinase inhibitor, it is likely that it is transported to the sites of these kinases within the cell .
Subcellular Localization
Given its role as a kinase inhibitor, it is likely that it localizes to the sites of these kinases within the cell .
准备方法
合成路线和反应条件
BFH772 通过一系列化学反应合成,涉及形成萘-1-甲酰胺结构。合成路线通常涉及以下步骤:
形成萘核心: 这涉及适当起始材料的反应,以形成萘环系统。
引入官能团: 各种官能团,如羟甲基和三氟甲基,通过取代反应引入萘核心。
形成酰胺键: 最后一步涉及通过使萘衍生物与合适的胺反应来形成酰胺键.
工业生产方法
This compound 的工业生产涉及扩大上述合成路线的规模。 该工艺针对产率和纯度进行了优化,并涉及使用大型反应器和纯化技术,如结晶和色谱法 .
化学反应分析
反应类型
BFH772 会经历各种类型的化学反应,包括:
氧化: this compound 可以发生氧化反应,特别是在羟甲基处。
还原: 还原反应可以在酰胺键处发生。
常用试剂和条件
氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。
还原: 常用的还原剂是氢化铝锂或硼氢化钠。
主要产品
相似化合物的比较
BFH772 在对 VEGFR2 的高选择性和效力方面是独一无二的。类似化合物包括:
BAW2881: This compound 的结构类似物,具有类似的抗 VEGFR2 抑制活性.
BMS-690514: 表皮生长因子受体和 VEGFR 的强效抑制剂,其对表皮生长因子受体、HER2 和 HER4 的 IC50 值分别为 5、20 和 60 纳摩尔.
Altiratinib: 一种新型的 c-MET、TIE-2 和 VEGFR 抑制剂,在体内有效降低肿瘤负担.
VEGFR2-IN-4: 一种选择性的 VEGFR2 激酶抑制剂,具有抗血管生成作用.
属性
IUPAC Name |
6-[6-(hydroxymethyl)pyrimidin-4-yl]oxy-N-[3-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)15-4-2-5-16(10-15)29-22(31)20-6-1-3-14-9-18(7-8-19(14)20)32-21-11-17(12-30)27-13-28-21/h1-11,13,30H,12H2,(H,29,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLSTLQFDDAULK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=CC3=C2C=CC(=C3)OC4=NC=NC(=C4)CO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890128-81-1 | |
Record name | BFH-722 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0890128811 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BFH772 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16035 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BFH-772 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IV236CVP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。